molecular formula C12H14ClNO3 B14191758 2-[(4-Chlorophenyl)carbamoyl]pentanoic acid CAS No. 917614-26-7

2-[(4-Chlorophenyl)carbamoyl]pentanoic acid

Cat. No.: B14191758
CAS No.: 917614-26-7
M. Wt: 255.70 g/mol
InChI Key: JISLPYVXMSWXMU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)carbamoyl]pentanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)carbamoyl]pentanoic acid typically involves the reaction of 4-chloroaniline with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 4-chloroaniline with glutaric anhydride: This step forms an intermediate compound.

    Hydrolysis of the intermediate: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)carbamoyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(4-Chlorophenyl)carbamoyl]pentanoic acid has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)carbamoyl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorophenyl)carbamoyl]butanoic acid: This compound has a similar structure but with a shorter carbon chain.

    2-[(4-Bromophenyl)carbamoyl]pentanoic acid: This compound has a bromine atom instead of a chlorine atom.

Uniqueness

2-[(4-Chlorophenyl)carbamoyl]pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

917614-26-7

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]pentanoic acid

InChI

InChI=1S/C12H14ClNO3/c1-2-3-10(12(16)17)11(15)14-9-6-4-8(13)5-7-9/h4-7,10H,2-3H2,1H3,(H,14,15)(H,16,17)

InChI Key

JISLPYVXMSWXMU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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